molecular formula C22H30N2O4S B2441018 4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953919-74-9

4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2441018
CAS No.: 953919-74-9
M. Wt: 418.55
InChI Key: YAZOCIPNJPNOHA-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O4S and its molecular weight is 418.55. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Assembly

The research into arylsulfonamide derivatives, including molecules structurally related to 4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, has shed light on their conformation and assembly properties. A study by de Castro et al. (2013) on arylsulfonamide para-alkoxychalcones revealed how the inclusion of a methylene group affects the conformation and crystal packing of these compounds, highlighting the significance of subtle structural changes in determining molecular interactions and assembly. This work underlines the potential of arylsulfonamide derivatives in crystal engineering and materials science due to their predictable conformational and packing behaviors (de Castro et al., 2013).

Photosensitizers for Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy (PDT) represents a significant area of application for benzenesulfonamide derivatives. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine complexes substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT in cancer treatment, where the generation of singlet oxygen upon light activation leads to the selective destruction of cancer cells. The study showcases the therapeutic potential of these compounds in oncology, particularly in developing more efficient and targeted PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Potential Therapeutic Applications

Research by Oinuma et al. (1991) into benzenesulfonamides has explored their role as enzyme inhibitors, with specific focus on membrane-bound phospholipase A2 (PLA2). These compounds have shown significant inhibitory effects on PLA2, suggesting potential applications in treating conditions associated with excessive PLA2 activity, such as inflammatory diseases. The study identifies compounds that not only demonstrate potent in vitro inhibition but also significantly reduce myocardial infarction size in vivo, highlighting the therapeutic promise of benzenesulfonamide derivatives in cardiovascular and inflammatory disorders (Oinuma et al., 1991).

Antibacterial Properties

Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and evaluated their antibacterial potential. The study found these compounds to be potent antibacterial agents, suggesting their usefulness in addressing antibiotic resistance. The research illustrates the versatility of benzenesulfonamide derivatives in medicinal chemistry, particularly in the development of new antimicrobial agents capable of combating resistant bacterial strains (Abbasi et al., 2015).

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-3-27-21-11-10-20(16-18(21)2)29(25,26)23-12-7-13-24-14-15-28-22(17-24)19-8-5-4-6-9-19/h4-6,8-11,16,22-23H,3,7,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZOCIPNJPNOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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